molecular formula C21H26F4N6O3S B10834561 1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]urea

1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]urea

Cat. No.: B10834561
M. Wt: 518.5 g/mol
InChI Key: ULLMJBDXTPAPKF-UHFFFAOYSA-N
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Description

PMID25666693-Compound-63 is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is known for its ability to interact with various biological targets, making it a valuable tool in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-63 involves a multi-step process that includes the use of various reagents and catalysts. One common synthetic route involves the reaction of malic acid with alcohol or sulfate ester, followed by a reaction with haloethane to obtain an intermediate compound. This intermediate is then reacted with a halogenating reagent to produce PMID25666693-Compound-63 .

Industrial Production Methods: Industrial production of PMID25666693-Compound-63 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow systems, microwave-assisted setups, and high-pressure reactors to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: PMID25666693-Compound-63 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of PMID25666693-Compound-63 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating reagents like thionyl chloride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed: The major products formed from the reactions of PMID25666693-Compound-63 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols. Substitution reactions often result in the formation of halogenated derivatives .

Scientific Research Applications

PMID25666693-Compound-63 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying cellular processes and signaling pathways. In medicine, it has potential therapeutic applications, particularly in the treatment of pain and inflammation. Industrially, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of PMID25666693-Compound-63 involves its interaction with specific molecular targets, such as transient receptor potential cation channel V1 (TRPV1). This interaction leads to the modulation of calcium ion influx and the activation of downstream signaling pathways. The compound’s effects are mediated through its ability to bind to and activate TRPV1, resulting in various physiological responses .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to PMID25666693-Compound-63 include other TRPV1 agonists, such as capsaicin and resiniferatoxin. These compounds share similar mechanisms of action but differ in their potency and selectivity for TRPV1.

Uniqueness: What sets PMID25666693-Compound-63 apart from other similar compounds is its unique chemical structure, which allows for more specific interactions with TRPV1. This specificity enhances its effectiveness and reduces potential side effects compared to other TRPV1 agonists .

Properties

Molecular Formula

C21H26F4N6O3S

Molecular Weight

518.5 g/mol

IUPAC Name

1-[3-fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]urea

InChI

InChI=1S/C21H26F4N6O3S/c1-13-6-8-31(9-7-13)19-15(3-5-18(30-19)21(23,24)25)11-27-20(32)29-16-4-2-14(17(22)10-16)12-28-35(26,33)34/h2-5,10,13,28H,6-9,11-12H2,1H3,(H2,26,33,34)(H2,27,29,32)

InChI Key

ULLMJBDXTPAPKF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)CNC(=O)NC3=CC(=C(C=C3)CNS(=O)(=O)N)F

Origin of Product

United States

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